molecular formula C21H17ClFN3O5 B2532391 Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-88-3

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2532391
CAS RN: 899975-88-3
M. Wt: 445.83
InChI Key: GWLFWLCYJJFMIH-UHFFFAOYSA-N
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Description

Compounds with similar structures to the one you provided are often used in medicinal chemistry due to their potential biological activities . They often contain aromatic rings, such as phenyl groups, which can interact with biological targets through pi stacking interactions. The presence of both amine and ester functional groups suggests that this compound could act as a prodrug, being metabolized in the body to release active species .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate aromatic amine with a compound containing a leaving group, such as an alkyl halide . This can form the carbon-nitrogen bond. The ester group can be formed through a reaction with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques such as NMR and IR spectroscopy . These techniques can provide information on the types of bonds present in the molecule, confirming the presence of the amine and ester functional groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds can depend on the specific functional groups present. The amine group can act as a base or nucleophile, reacting with acids or electrophiles respectively . The ester group can undergo hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can depend on factors such as their specific functional groups and the nature of the aromatic rings . For example, the presence of the amine and ester groups can affect the compound’s solubility in water and other solvents .

Scientific Research Applications

Antimicrobial Agents

Researchers have synthesized new compounds related to the one , aiming to explore their potential as antimicrobial agents. For instance, compounds synthesized through reactions involving related chemical structures have been screened for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others. These studies highlight the potential of such compounds in contributing to the development of new antimicrobial agents to tackle resistant strains of bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Antimicrobial Studies of Derivatives

Further antimicrobial studies have been conducted on derivatives of related compounds, focusing on their synthesis and characterization. These studies aim to expand the understanding of the structure-activity relationship, contributing to the field of medicinal chemistry by identifying promising structures for further development into antimicrobial agents (Patel, Mistry, & Desai, 2009).

Synthesis and Characterization for Potential Applications

The synthesis and detailed characterization of related compounds are crucial steps in exploring their potential applications. Studies involving the synthesis of such compounds, followed by their characterization through techniques like X-ray diffraction, provide valuable insights into their molecular structure, stability, and potential interactions. This information is foundational for further exploring their applications in various fields, including pharmaceuticals and materials science (Achutha et al., 2017).

Novel Synthesis Approaches

Research has also focused on developing novel synthesis approaches for related compounds, aiming at improving the efficiency, yield, and selectivity of the synthesis process. These approaches include the use of ultrasound irradiation, which has been shown to significantly reduce reaction times and enhance the regioselectivity of the synthesis, contributing to the field of green chemistry (Machado et al., 2011).

Exploration of Antimicrobial Properties

Additional studies have been dedicated to the synthesis of certain derivatives with the aim of evaluating their antimicrobial properties. These studies involve the reaction of related compounds with various reagents to produce derivatives, which are then tested for their in vitro antimicrobial activity against a range of micro-organisms. The findings from these studies contribute to the ongoing search for new antimicrobial agents (El-kerdawy et al., 1990).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on the specific compound and its biological target . Some compounds might interact with enzymes, altering their activity, while others might interact with cell membranes or DNA .

Safety and Hazards

The safety and hazards associated with similar compounds can depend on factors such as their specific structure and the nature of any biological activity they possess . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Future research on similar compounds could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanism of action . This could lead to the development of new drugs or treatments.

properties

IUPAC Name

ethyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-16-6-4-3-5-15(16)22)11-19(28)26(25-20)14-9-7-13(23)8-10-14/h3-11H,2,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFWLCYJJFMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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